

# "Secretin (5-27) (porcine)" molecular weight

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## Compound of Interest

Compound Name: Secretin (5-27) (porcine)

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## An In-Depth Technical Guide to **Secretin (5-27) (porcine)**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Secretin (5-27) (porcine)**, a significant peptide fragment used in biological research. It details its physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

## Introduction

Secretin is a 27-amino acid peptide hormone primarily known for its role in gastroenterology, where it stimulates the pancreas to secrete a bicarbonate-rich fluid to neutralize stomach acid. [1][2][3] It is synthesized by S-cells in the duodenum and proximal jejunum. [4] **Secretin (5-27) (porcine)** is a C-terminal fragment of the full-length porcine secretin peptide. While the full secretin molecule acts as an agonist at the secretin receptor (SCTR), a Class B G-protein-coupled receptor (GPCR), N-terminally truncated fragments like secretin (5-27) have been identified and utilized in research as antagonists of this receptor. [5][6][7] This antagonistic activity makes it a valuable tool for studying the physiological roles of the secretin-SCTR signaling axis.

## Physicochemical Properties

The fundamental properties of **Secretin (5-27) (porcine)** are summarized below. The slight variations in molecular weight reported by different suppliers are typically due to differences in calculation methods.

Property	Value	Reference
Molecular Weight	2659.05 g/mol	[8]
	2659.09 g/mol	[9]
	2659.11 g/mol	[10]
Molecular Formula	C <sub>115</sub> H <sub>200</sub> N <sub>38</sub> O <sub>34</sub>	[8][9][10]
Amino Acid Sequence	Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH <sub>2</sub>	[11]
CAS Number	19665-15-7	[8][10]
Appearance	White to off-white solid	[8]
Purity (HPLC)	>98%	[8][10]

## Biological Activity and Mechanism of Action

### Antagonism of the Secretin Receptor

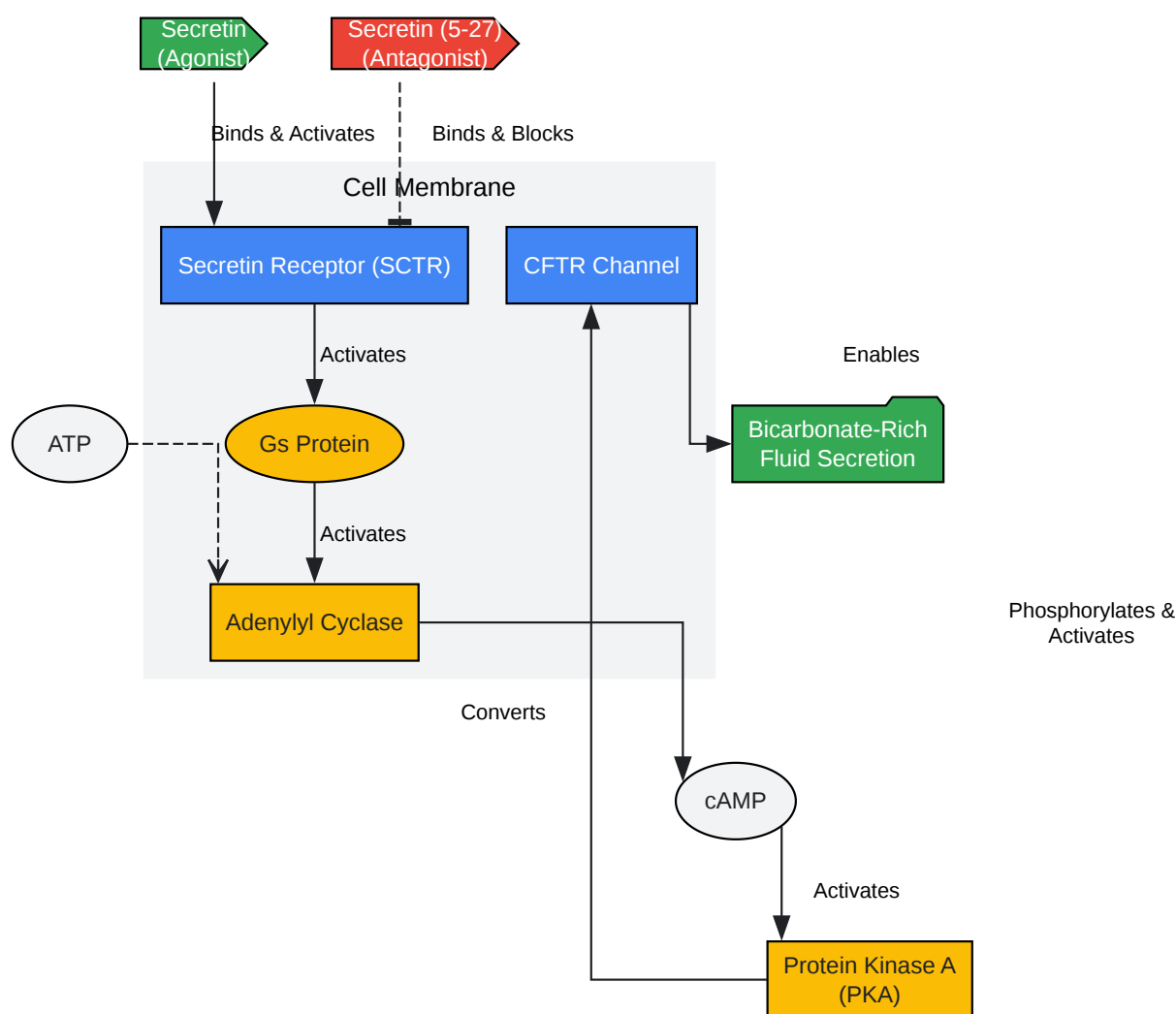
The biological activity of secretin primarily resides in the N-terminus of the peptide.[6] Consequently, truncated fragments lacking the initial amino acids, such as Secretin (7-27) and Secretin (5-27), lack the ability to activate the receptor and instead act as antagonists.[6]

**Secretin (5-27) (porcine)** functions by competitively binding to the secretin receptor (SCTR) without initiating the downstream signaling cascade. This action effectively blocks the binding and subsequent agonistic effects of endogenous, full-length secretin. Its use in experimental settings has been crucial for elucidating SCTR-mediated pathways. For instance, it has been shown to abrogate the effects of secretin on vasopressin release from hypothalamic explants, demonstrating the specificity of the secretin-induced effect.[7]

### The Secretin Signaling Pathway

Secretin exerts its effects by binding to the SCTR, which is coupled to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels then activate Protein Kinase A

(PKA), which phosphorylates various downstream targets. A key target in pancreatic and bile duct cells is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.[1][2] PKA-mediated activation of CFTR, in conjunction with the  $\text{Cl}^-/\text{HCO}_3^-$  anion exchanger, results in the secretion of bicarbonate-rich fluid.[2]



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Caption: The Secretin/SCTR signaling cascade leading to bicarbonate secretion and its inhibition by Secretin (5-27).

## Experimental Protocols

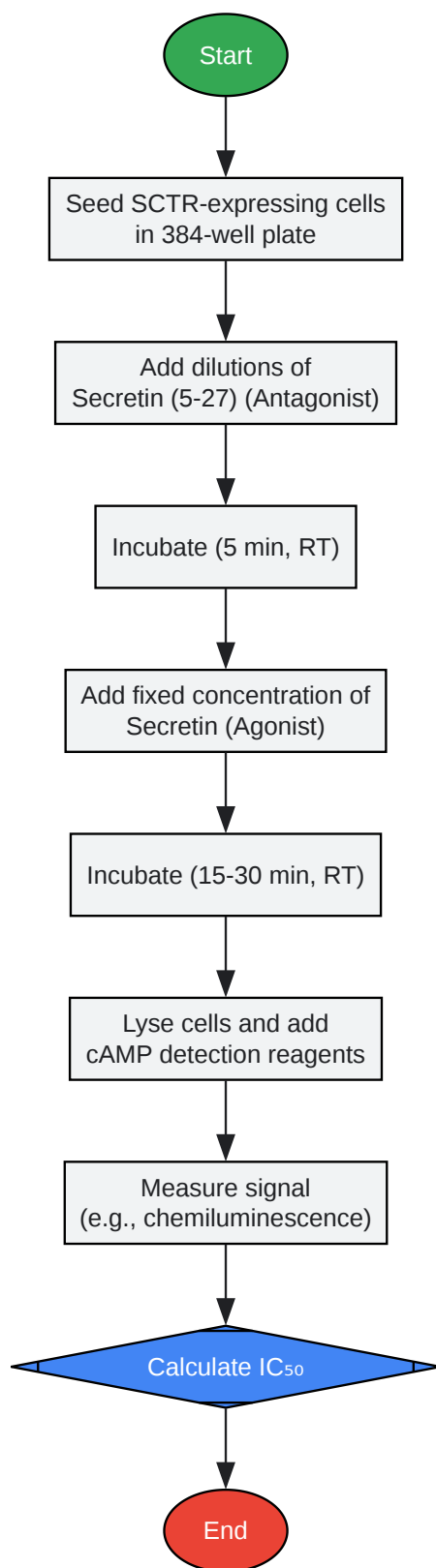
**Secretin (5-27) (porcine)** is primarily used in competitive binding assays and functional assays to probe the secretin signaling pathway.

### In Vitro cAMP Antagonism Assay

This protocol is designed to measure the ability of Secretin (5-27) to inhibit secretin-induced cAMP production in cells expressing the SCTR.

Methodology:

- **Cell Culture:** SCTR-expressing cells (e.g., cAMP Hunter™ cell lines) are seeded into 384-well microplates and cultured according to standard procedures.[\[4\]](#)
- **Antagonist Incubation:** Dilutions of the antagonist, Secretin (5-27), are prepared and added to the cells. The plates are incubated for a short period (e.g., 5 minutes) at room temperature to allow the antagonist to bind to the receptors.[\[6\]](#)
- **Agonist Stimulation:** A fixed concentration of an agonist (e.g., 0.5 nM of full-length secretin) is then added to the wells. The plates are incubated for an additional 15-30 minutes to stimulate cAMP production.[\[4\]](#)[\[6\]](#)
- **cAMP Detection:** The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay that generates a chemiluminescent signal (e.g., DiscoverX HitHunter™ cAMP assay).[\[4\]](#)[\[6\]](#)
- **Data Analysis:** The resulting signal, which is inversely proportional to the cAMP concentration, is measured. The data is analyzed to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) of Secretin (5-27).



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Caption: A generalized workflow for determining the  $IC_{50}$  of a secretin receptor antagonist.

## In Vitro Peptide Release Assay

This protocol, adapted from studies on hypothalamic explants, assesses the ability of Secretin (5-27) to block secretin-induced hormone release.<sup>[7]</sup>

Methodology:

- **Tissue Preparation:** Hypothalamic or other relevant tissue explants are prepared and allowed to equilibrate in artificial cerebrospinal fluid (aCSF) for approximately 40 minutes.
- **Basal Release:** Basal hormone release is determined by incubating the explants in normal aCSF for two consecutive 5-10 minute periods and collecting the medium.
- **Antagonist Co-incubation:** To test for inhibition, explants are co-incubated with the secretin antagonist (e.g., 1  $\mu$ M Secretin (5-27)) and the secretin agonist (e.g., 100 nM secretin).<sup>[7]</sup> A control group is stimulated with the agonist alone.
- **Sample Collection:** The incubation medium is collected after 5 and 10 minutes of stimulation.
- **Quantification:** The concentration of the released peptide (e.g., vasopressin) in the collected medium is quantified using an appropriate method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
- **Analysis:** The amount of peptide released in the presence of the antagonist is compared to the amount released by the agonist alone to determine the degree of inhibition.

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